TAK-220 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

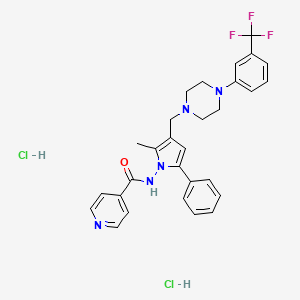

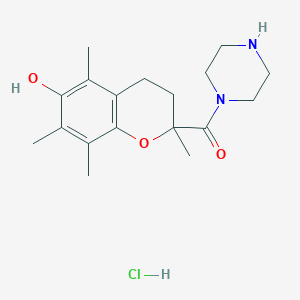

TAK-220 Hydrochloride is an orally bioavailable antagonist of chemokine (C-C motif) receptor 5 (CCR5) . It binds to CCR5 but not CCR1, CCR2b, CCR3, CCR4, or CCR7 . It inhibits the binding of chemokine (C-C motif) ligand 5 (CCL5) and CCL3 to CCR5 . It is used as an anti-HIV CCR5 antagonist .

Molecular Structure Analysis

The molecular formula of TAK-220 Hydrochloride is C31H41ClN4O3 . The InChI code is InChI=1S/C31H41ClN4O3/c1-22-4-9-28 (21-29 (22)32)36 (31 (39)27-12-18-35 (19-13-27)23 (2)37)15-3-14-34-16-10-25 (11-17-34)20-24-5-7-26 (8-6-24)30 (33)38/h4-9,21,25,27H,3,10-20H2,1-2H3, (H2,33,38) .Physical And Chemical Properties Analysis

TAK-220 Hydrochloride has a molecular weight of 553.14 . It is soluble in DMSO .Scientific Research Applications

HIV-1 Replication Inhibition

TAK-220 Hydrochloride exhibits significant potential in inhibiting the replication of Human Immunodeficiency Virus Type 1 (HIV-1). It functions as a CCR5 antagonist, specifically inhibiting the coreceptor-mediated entry of HIV-1 into host cells. This property allows it to effectively prevent the infection mediated by CCR5-using (R5) HIV-1 clinical isolates, offering a promising avenue for HIV-1 treatment (Takashima et al., 2005).

Antiretroviral Synergy

TAK-220 Hydrochloride has demonstrated favorable interactions with various antiretrovirals. Studies indicate synergy between TAK-220 and other drugs at inhibitory concentrations, suggesting its efficacy in combined antiretroviral therapy (Tremblay et al., 2005).

Comparative Potency and Bioavailability

Research comparing TAK-220 Hydrochloride with analogous compounds highlights its potency against HIV-1 activity. It's been noted for its higher water solubility and oral bioavailability compared to some other similar compounds, positioning it as a potentially more effective therapeutic option (Dong et al., 2012).

Binding Site Analysis

Analysis of TAK-220's binding sites reveals a complex interaction with the CCR5 receptor, involving several transmembrane domains. This provides insights into the intricate mechanisms of how TAK-220 inhibits HIV-1 entry into host cells, which is crucial for developing new antiretroviral therapies (Nishikawa et al., 2005).

Resistance Analysis

Understanding the resistance mechanisms against TAK-220 is vital for effective HIV treatment strategies. Studies have shown that certain HIV-1 strains can develop resistance to TAK-220, necessitating ongoing research to counteract this challenge (Baba et al., 2006).

Mechanism of Action

Safety and Hazards

The safety data sheet for TAK-220 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

CAS RN |

674782-27-5 |

|---|---|

Product Name |

TAK-220 Hydrochloride |

Molecular Formula |

C31H42Cl2N4O3 |

Molecular Weight |

589.6 |

IUPAC Name |

1-Acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide Hydrochloride |

InChI |

InChI=1S/C31H41ClN4O3.ClH/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38;/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38);1H |

InChI Key |

DEWDZIKZTNCQST-UHFFFAOYSA-N |

SMILES |

O=C(C1CCN(C(C)=O)CC1)N(CCCN2CCC(CC3=CC=C(C(N)=O)C=C3)CC2)C4=CC=C(C)C(Cl)=C4.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

TBR-220; TAK-220 hydrochloride; TAK-220 HCl; TAK220 HCl; TAK 220 HCl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

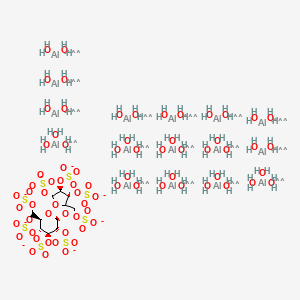

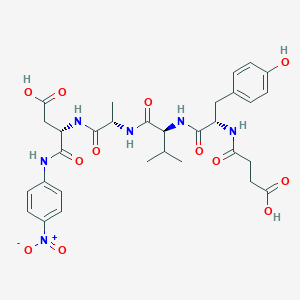

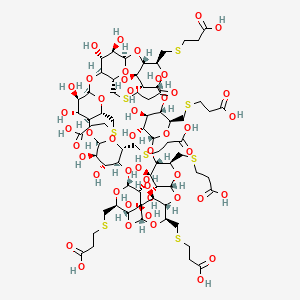

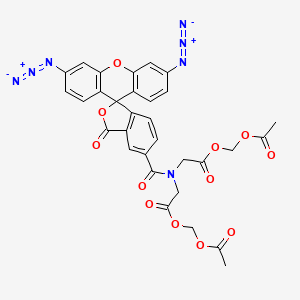

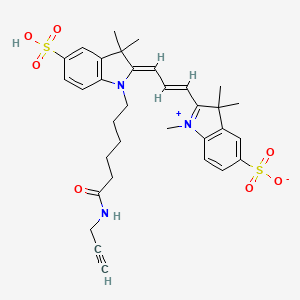

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.